Cas no 925002-58-0 (4-(4-Phenoxyphenyl)thiazol-2-ol)
4-(4-Phenoxyphenyl)thiazol-2-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Fluorophenyl)thiazol-2-ol
- 4-(4-Phenoxyphenyl)thiazol-2-ol
- COR0002720
- 4-(4-Phenoxyphenyl)thiazol-2-ol, AldrichCPR
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- Inchi: 1S/C15H11NO2S/c17-15-16-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H,16,17)
- InChI Key: MYYIVTKKJNTBKN-UHFFFAOYSA-N
- SMILES: S1C(NC(=C1)C1C=CC(=CC=1)OC1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 355
- Topological Polar Surface Area: 63.6
4-(4-Phenoxyphenyl)thiazol-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P323425-10mg |
4-(4-Phenoxyphenyl)thiazol-2-ol |
925002-58-0 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P323425-50mg |
4-(4-Phenoxyphenyl)thiazol-2-ol |
925002-58-0 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | P323425-100mg |
4-(4-Phenoxyphenyl)thiazol-2-ol |
925002-58-0 | 100mg |
$ 365.00 | 2022-06-03 |
4-(4-Phenoxyphenyl)thiazol-2-ol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 4-(4-Phenoxyphenyl)thiazol-2-ol
Introduction to 4-(4-Phenoxyphenyl)thiazol-2-ol (CAS No. 925002-58-0)
4-(4-Phenoxyphenyl)thiazol-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 925002-58-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thiazole derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound’s molecular framework, featuring a thiazole core linked to a phenoxyphenyl group, positions it as a versatile scaffold for drug discovery and development.
The structural motif of 4-(4-Phenoxyphenyl)thiazol-2-ol encompasses both aromatic and heterocyclic components, which are known to contribute to its pharmacological properties. The thiazole ring is a prominent pharmacophore in many bioactive molecules, exhibiting roles in antimicrobial, antifungal, and anti-inflammatory applications. The phenoxyphenyl substituent further enhances the compound’s chemical diversity, enabling interactions with biological targets through hydrophobic and hydrogen bonding mechanisms.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thiazole derivatives. The introduction of the phenoxyphenyl group into the thiazole scaffold in 4-(4-Phenoxyphenyl)thiazol-2-ol has been strategically designed to modulate its pharmacokinetic and pharmacodynamic profiles. This modification has been explored as a means to improve solubility, metabolic stability, and target specificity, which are critical factors in drug design.
One of the most compelling aspects of 4-(4-Phenoxyphenyl)thiazol-2-ol is its potential application in addressing neurological disorders. Preliminary studies have suggested that this compound may interact with specific neurotransmitter receptors, making it a candidate for developing treatments against conditions such as Alzheimer’s disease and Parkinson’s disease. The thiazole ring’s ability to cross the blood-brain barrier and its interaction with enzymes like monoamine oxidase (MAO) have been areas of particular interest.
The synthesis of 4-(4-Phenoxyphenyl)thiazol-2-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between 2-aminothiophene derivatives and phenoxymalononitrile precursors, followed by functional group transformations to introduce the phenoxyphenyl moiety. Advances in catalytic methods have enabled more efficient and sustainable synthesis pathways, aligning with green chemistry principles.
The pharmacological evaluation of 4-(4-Phenoxyphenyl)thiazol-2-ol has revealed promising results in preclinical studies. In vitro assays have demonstrated its inhibitory effects on various enzymes and receptors relevant to neurological disorders. Additionally, animal models have shown potential therapeutic benefits without significant side effects, suggesting its suitability for further clinical development. These findings have prompted pharmaceutical companies to invest in larger-scale synthesis and more comprehensive toxicological assessments.
The role of computational chemistry in studying 4-(4-Phenoxyphenyl)thiazol-2-ol cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities, identify potential drug-drug interactions, and optimize lead structures. These computational approaches complement experimental data by providing insights into the compound’s behavior at the molecular level. By integrating experimental and computational methods, researchers can accelerate the drug discovery process and reduce costs associated with traditional trial-and-error approaches.
Future directions in the research of 4-(4-Phenoxyphenyl)thiazol-2-ol include exploring its mechanism of action in greater detail and evaluating its efficacy in human clinical trials. Investigating how the compound interacts with biological targets at the atomic level will provide valuable insights into its therapeutic potential. Furthermore, collaboration between academic institutions and pharmaceutical industries will be crucial for translating preclinical findings into viable therapeutic options for patients.
The broader impact of compounds like 4-(4-Phenoxyphenyl)thiazol-2-ol extends beyond individual research projects. They represent the ongoing evolution of medicinal chemistry towards more targeted and effective treatments for complex diseases. As synthetic methodologies advance and computational tools become more sophisticated, the discovery pipeline for novel bioactive molecules will continue to expand. This progress is essential for addressing unmet medical needs and improving patient outcomes worldwide.
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